5-sec-Butylhydantoin

Description

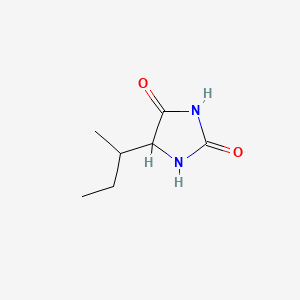

Hydantoins are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. These derivatives are pivotal in medicinal chemistry, particularly as anticonvulsants (e.g., phenytoin, a 5,5-diphenylhydantoin) . 5-sec-Butylhydantoin is a substituted hydantoin with a branched sec-butyl group (-CH(CH2CH3)2) at the 5-position. Substituents at the 5-position critically influence solubility, metabolic stability, and pharmacological activity, making this compound a candidate for further study in drug development .

Properties

IUPAC Name |

5-butan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-4(2)5-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYPRBNQYTZYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978132 | |

| Record name | 4-(Butan-2-yl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62540-98-1 | |

| Record name | 2,4-Imidazolidinedione, 5-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062540981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Butan-2-yl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Hydantoins are classified based on substituents at the 5-position:

- Alkyl substituents : e.g., 5-ethyl-5-methylhydantoin (alkyl groups enhance lipophilicity) .

- Aryl substituents : e.g., 5,5-diphenylhydantoin (phenytoin), 5-methyl-5-phenylhydantoin (rigid aromatic groups improve receptor binding) .

- Heteroaryl substituents : e.g., 5-(2-thienyl)hydantoin (introduces electron-rich moieties) .

- Hydroxy substituents : e.g., 5-hydroxyhydantoin (polar groups increase water solubility) .

Table 1: Key Structural and Physical Properties

*logP values estimated based on substituent contributions .

†Calculated from molecular formula (C8H14N2O2).

‡Predicted higher than 5-methyl-5-phenylhydantoin due to branched alkyl chain.

††Estimated from solvatochromic data .

‡‡Hydroxyl group reduces logP significantly.

†††Molecular weight calculated for C7H6N2O2S.

Pharmacological and Metabolic Profiles

- Receptor binding : Aryl-substituted hydantoins (e.g., 5,5-diphenylhydantoin) show strong binding to targets like 5-HT6 receptors due to aromatic π-π interactions . Branched alkyl groups (e.g., sec-butyl) may offer flexible hydrophobic interactions but lower affinity compared to rigid aryl groups.

- Metabolism: Phenytoin undergoes hepatic hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin .

- Solubility and bioavailability : Hydroxyhydantoin’s high water solubility contrasts with the lipophilic this compound, which may enhance blood-brain barrier penetration for CNS applications .

Stability and Reactivity

- N(1)-substitution: Unsubstituted hydantoins (e.g., 5-dialkylaminomethyl derivatives) are prone to degradation, forming 5-methylene products .

- Steric effects : The branched sec-butyl group in this compound may improve stability against enzymatic degradation compared to linear alkyl chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.